3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-5-3-15(4-6-20)7-8-23-21(25)24-14-22(27-2)18-10-16-9-17(12-18)13-19(22)11-16/h3-6,16-19H,7-14H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTABDNOLGCCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the adamantan core. The methoxy group is introduced through a methylation reaction, and the urea moiety is formed through a reaction with an amine and an isocyanate.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea
This analog (CAS: 2059767-75-6) shares the 2-methoxyadamantan-2-yl methyl group but replaces the 2-(4-methoxyphenyl)ethyl substituent with an oxan-4-yl (tetrahydropyran-4-yl) group . Key differences include:
- Molecular Formula : C18H30N2O3 (vs. C22H32N2O3 for the target compound).
- Molecular Weight : 322.4 g/mol (vs. 372.5 g/mol), indicating a 13.4% reduction due to the smaller oxan-4-yl group.
- However, the absence of an aromatic ring may reduce lipophilicity and target affinity .
Functional Analog: Astemizole (Hismanal)
Astemizole (Trade Name: Hismanal) is an antihistamine containing a 2-(4-methoxyphenyl)ethyl group but differs significantly in its core structure, featuring a benzimidazole-amine-piperidine framework instead of a urea-adamantane system . Notable contrasts include:
- Therapeutic Function : Astemizole is clinically used for antiallergic applications, while the target compound’s biological activity remains uncharacterized.
- Structural Features : The benzimidazole and piperidine groups in Astemizole may facilitate hydrogen bonding and cationic interactions with histamine receptors, whereas the urea group in the target compound could offer alternative binding modes.
- Molecular Weight : Astemizole’s estimated molecular weight (~463.57 g/mol) exceeds that of the target compound, likely due to its extended heterocyclic structure .
Table 1. Comparative Analysis of Key Parameters
Research Findings and Implications
Metabolic Stability : The adamantane group in the target compound may confer resistance to oxidative metabolism compared to Astemizole’s benzimidazole core, which is prone to enzymatic degradation .
Solubility vs.
Notes
Biological Activity
3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
The biological activity of urea derivatives often involves interaction with various biological targets, including enzymes and receptors. The urea moiety in this compound is crucial for its interaction with target proteins, facilitating hydrogen bond formation that can influence receptor activity. Research indicates that urea-containing compounds can act as inhibitors of specific kinases and other enzymes involved in cancer progression and other diseases .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of urea derivatives. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Kinase Inhibition : Urea derivatives are known to inhibit kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor), which play significant roles in tumor growth and angiogenesis . For instance, the structural similarity to other known inhibitors suggests that this compound may similarly inhibit these pathways.
- Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated by the activation of specific signaling pathways that regulate cell survival and death .
- Selective Cytotoxicity : Studies have indicated that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells, potentially due to differential expression of drug transporters or metabolic pathways .
Other Biological Activities
Beyond its anticancer potential, this compound may also exhibit:
- Anti-inflammatory Effects : Some urea derivatives have been reported to modulate inflammatory pathways, providing a basis for exploring this compound's effects on inflammatory diseases.
- Neuroprotective Properties : Given the presence of methoxy groups, which are often associated with neuroprotective effects, further research could elucidate potential applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study: In Vitro Efficacy
In a recent study assessing the efficacy of urea derivatives against various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism was linked to apoptosis induction via caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
